molecular formula C10H20F3NO4 B604923 1,1,1-Trifluoroethyl-PEG4-amine CAS No. 1872433-72-1

1,1,1-Trifluoroethyl-PEG4-amine

Cat. No. B604923
CAS RN: 1872433-72-1
M. Wt: 275.2682
InChI Key: JVFYELHCDPCZQY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG4-amine is a PEG linker with a trifluoroethyl and amine moiety . It is used in the synthesis of PROTACs . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .


Synthesis Analysis

1,1,1-Trifluoroethyl-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoroethyl-PEG4-amine is C10H20F3NO4 . It has a molecular weight of 275.3 g/mol .


Chemical Reactions Analysis

The amine moiety of 1,1,1-Trifluoroethyl-PEG4-amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Physical And Chemical Properties Analysis

1,1,1-Trifluoroethyl-PEG4-amine has a molecular weight of 275.3 g/mol and a molecular formula of C10H20F3NO4 . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Scientific Research Applications

Drug Delivery Systems

1,1,1-Trifluoroethyl-PEG4-amine: is utilized in drug delivery systems due to its ability to react with carboxylic acids and activated NHS esters . The hydrophilic PEG chain attached to the trifluoroethyl and amine moieties significantly increases the water solubility of compounds, making it an ideal linker in the development of drug conjugates . This property is particularly beneficial for improving the bioavailability of hydrophobic drugs.

Bioconjugation

In the field of bioconjugation, 1,1,1-Trifluoroethyl-PEG4-amine serves as a versatile linker. It facilitates the attachment of various molecules to proteins, antibodies, or other surfaces . The presence of the amine group allows for a straightforward reaction with aldehydes to form stable oxime bonds, which are commonly used in the preparation of antibody-drug conjugates (ADCs) .

Diagnostics

The compound’s role in diagnostics is linked to its use in enhancing the solubility and stability of diagnostic agents . By improving the water solubility of these agents, 1,1,1-Trifluoroethyl-PEG4-amine contributes to the development of more effective and reliable diagnostic tools.

Targeted Therapy

1,1,1-Trifluoroethyl-PEG4-amine: is also a key component in targeted therapy, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bring together an E3 ubiquitin ligase and a target protein, leading to the latter’s degradation. The linker’s role is crucial in maintaining the appropriate distance and orientation between the two proteins for optimal activity.

Imaging

In imaging applications, 1,1,1-Trifluoroethyl-PEG4-amine is used to improve the pharmacokinetic properties of imaging agents . Its incorporation into PET radioconjugates has shown to enhance tumor uptake and contrast, which is vital for accurate tumor imaging and diagnosis.

Therapeutics

Lastly, the compound finds its application in therapeutics as a part of PEGylation strategies . PEGylation refers to the covalent attachment of PEG chains to therapeutic molecules, which can reduce immunogenicity, enhance stability, and prolong the circulation time of these molecules in the bloodstream.

Future Directions

1,1,1-Trifluoroethyl-PEG4-amine is a promising compound in the field of drug delivery, particularly in the development of PROTACs . Its unique properties make it a valuable tool in the synthesis of these targeted therapy drugs.

properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYELHCDPCZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoroethyl-PEG4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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